(6-Chloro-2,8-bis(trifluoromethyl)quinolin-4-yl)(piperidin-2-yl)methanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-2,8-bis(trifluoromethyl)quinolin-4-yl)(piperidin-2-yl)methanol typically involves the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized by cyclization reactions involving appropriate precursors. For instance, the reaction of 2,8-bis(trifluoromethyl)aniline with suitable reagents can yield the quinoline core.
Introduction of the Chloro Group: The chloro substituent at position 6 can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Piperidinyl Group: The (2-piperidinyl)hydroxymethyl group is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the cyclization, chlorination, and nucleophilic substitution reactions.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-2,8-bis(trifluoromethyl)quinolin-4-yl)(piperidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions include substituted quinoline derivatives, aldehydes, carboxylic acids, amines, and alcohols .
Scientific Research Applications
(6-Chloro-2,8-bis(trifluoromethyl)quinolin-4-yl)(piperidin-2-yl)methanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (6-Chloro-2,8-bis(trifluoromethyl)quinolin-4-yl)(piperidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: It may inhibit or activate enzymes involved in various biochemical pathways.
Interact with Receptors: The compound can bind to cellular receptors, modulating their activity and affecting cellular signaling.
Disrupt Cellular Processes: It can interfere with cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
(2,8-Bis-trifluoromethyl-quinolin-4-yl)-pyridin-2-yl-methanol: This compound has a similar quinoline core with trifluoromethyl substituents but differs in the substituent at position 4.
(2,8-Bis-trifluoromethyl-quinolin-4-yl)-pyridin-2-yl-methanone: Similar to the above compound but with a methanone group at position 4.
Uniqueness
(6-Chloro-2,8-bis(trifluoromethyl)quinolin-4-yl)(piperidin-2-yl)methanol is unique due to the presence of the chloro substituent at position 6 and the (2-piperidinyl)hydroxymethyl group at position 4.
Properties
Molecular Formula |
C17H15ClF6N2O |
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Molecular Weight |
412.8 g/mol |
IUPAC Name |
[6-chloro-2,8-bis(trifluoromethyl)quinolin-4-yl]-piperidin-2-ylmethanol |
InChI |
InChI=1S/C17H15ClF6N2O/c18-8-5-9-10(15(27)12-3-1-2-4-25-12)7-13(17(22,23)24)26-14(9)11(6-8)16(19,20)21/h5-7,12,15,25,27H,1-4H2 |
InChI Key |
LKPNSNZUBSVOAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C(C2=CC(=NC3=C2C=C(C=C3C(F)(F)F)Cl)C(F)(F)F)O |
Origin of Product |
United States |
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